molecular formula C4H5N3OS B14917036 N-(1,2,4-thiadiazol-5-yl)acetamide

N-(1,2,4-thiadiazol-5-yl)acetamide

Cat. No.: B14917036
M. Wt: 143.17 g/mol
InChI Key: CGMBETZVVBUEIS-UHFFFAOYSA-N
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Description

N-(1,2,4-thiadiazol-5-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1,2,4-thiadiazol-5-yl)acetamide can be synthesized through various methods. One common method involves the reaction of thiourea derivatives with carbon disulfide in the presence of sodium hydroxide. This reaction produces thiadiazole derivatives, which can then be acetylated using chloroacetyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiadiazole derivatives. These products have various applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, which plays a role in fluid secretion and pH regulation. This inhibition can lead to decreased secretion of aqueous humor in the eye, making it useful in the treatment of glaucoma . Additionally, its ability to disrupt DNA replication makes it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2,4-thiadiazol-5-yl)acetamide is unique due to its specific structure, which allows it to interact with a variety of biological targets.

Properties

Molecular Formula

C4H5N3OS

Molecular Weight

143.17 g/mol

IUPAC Name

N-(1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C4H5N3OS/c1-3(8)7-4-5-2-6-9-4/h2H,1H3,(H,5,6,7,8)

InChI Key

CGMBETZVVBUEIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=NS1

Origin of Product

United States

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